2,5-Dichlorophenyl ethyl sulfide
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Overview
Description
2,5-Dichlorophenyl ethyl sulfide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenyl ethyl sulfide typically involves the reaction of 2,5-dichlorobenzene with ethyl mercaptan under specific conditions. The process may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorophenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides.
Substitution: Various substituted phenyl ethyl sulfides.
Scientific Research Applications
2,5-Dichlorophenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl ethyl sulfide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2,4-Dichlorophenyl ethyl sulfide
- 2,6-Dichlorophenyl ethyl sulfide
- 3,5-Dichlorophenyl ethyl sulfide
Comparison: 2,5-Dichlorophenyl ethyl sulfide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a distinct compound of interest in various applications.
Properties
IUPAC Name |
1,4-dichloro-2-ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPUXWZEFZGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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